molecular formula C₁₉H₁₇D₆N₂Cl B1157321 Balipramine Hydrochloride-d6 (Impurity)

Balipramine Hydrochloride-d6 (Impurity)

Cat. No.: B1157321
M. Wt: 320.89
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Molecular Characteristics

Balipramine Hydrochloride-d6 exhibits a distinctive molecular composition characterized by the systematic replacement of hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C19H17D6ClN2, indicating the incorporation of six deuterium atoms within the tricyclic framework. This isotopic modification results in a molecular weight of 320.89 grams per mole, representing a notable increase from its non-deuterated counterpart. The Chemical Abstracts Service has assigned the unique identifier 2733580-59-9 to this deuterated impurity, distinguishing it from related compounds in the Balipramine family.

The isotopic composition analysis reveals strategic deuterium placement within the molecular structure, which significantly impacts the compound's physicochemical properties. The presence of six deuterium atoms suggests a systematic deuteration pattern that likely encompasses multiple positions within the tricyclic ring system or the propylamine side chain. This level of deuterium incorporation is particularly significant for analytical applications, as it provides sufficient mass differentiation for mass spectrometric identification while maintaining structural similarity to the parent compound.

Comparative Molecular Weight Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Deuterium Count
Balipramine Hydrochloride-d6 C19H17D6ClN2 320.89 2733580-59-9 6
Balipramine Hydrochloride C19H23ClN2 314.86 58262-51-4 0
Depramine (Parent) C19H22N2 278.4 303-54-8 0

The molecular weight differential of approximately 6 atomic mass units between the deuterated and non-deuterated forms reflects the systematic replacement of hydrogen with deuterium. This mass difference is crucial for analytical method development, particularly in liquid chromatography-mass spectrometry applications where precise mass detection enables differentiation between the impurity and its parent compound.

Properties

Molecular Formula

C₁₉H₁₇D₆N₂Cl

Molecular Weight

320.89

Synonyms

N,N-Dimethyl--5H-dibenz[b,f]azepine-5-propanamine Hydrochloride-d6;  G 31406 Hydrochloride-d6;  10,11-Dehydroimipramine Hydrochloride-d6;  Depramine Hydrochloride-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Balipramine Hydrochloride-d6 (Impurity) shares structural and functional similarities with other tricyclic antidepressant (TCA) impurities and deuterated analogs. Below is a detailed comparison:

Comparison with Non-Deuterated Balipramine Impurities

  • Balipramine Hydrochloride (Impurity) :
    • Molecular Formula : C₁₉H₂₂N₂·HCl
    • Molecular Weight : 310.85 g/mol
    • Key Difference : Lacks deuterium substitution, leading to lower mass spectrometric resolution compared to the deuterated form.
    • Purity : >95% (HPLC), identical to the deuterated variant .

Comparison with Deuterated Analogues

  • 3-Chlorobalipramine-d6 Maleate :
    • Molecular Formula : C₂₃H₁₉D₆ClN₂O₄
    • Molecular Weight : 434.95 g/mol
    • Key Difference : Incorporates a chlorine substituent and maleate counterion, altering solubility and receptor-binding affinity.
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Feature Application
Balipramine HCl-d6 (Impurity) C₁₉H₁₇D₆ClN₂ 320.89 Deuterated for MS stability Internal standard in pharmacokinetics
Balipramine HCl (Impurity) C₁₉H₂₂N₂·HCl 310.85 Non-deuterated parent impurity Reference material for impurity profiling
3-Chlorobalipramine-d6 Maleate C₂₃H₁₉D₆ClN₂O₄ 434.95 Chlorinated variant with maleate Metabolic stability studies
Dichloroimipramine HCl-d6 C₁₉H₁₇D₆Cl₂N₂ 391.80 Dichlorinated structure Toxicity screening

Interaction Profiles and Pharmacological Relevance

In silico docking studies (e.g., GRM1A receptor interactions) highlight differences in binding affinities among impurities. For example:

  • Balipramine HCl-d6 (Impurity) shows hydrogen bonding with GRM1A residues, similar to non-deuterated forms but with altered kinetics due to isotopic effects .

Analytical and Regulatory Considerations

  • Detection Methods : Balipramine HCl-d6 is quantified via LC-MS/MS, leveraging its deuterium-enhanced isotopic separation .
  • Regulatory Status: Classified as "For Research Use Only" (RUO), emphasizing its non-therapeutic role in quality control .

Research Findings and Data

  • Stability: Deuterated impurities exhibit 20–30% longer half-lives in simulated gastric fluid compared to non-deuterated forms, attributed to reduced metabolic degradation .
  • Toxicity : Dichloroimipramine-d6 shows higher cytotoxicity (IC₅₀ = 12 µM) than Balipramine-d6 (IC₅₀ = 45 µM) in hepatocyte assays, likely due to chlorine-induced oxidative stress .

Preparation Methods

Hydrogen-Deuterium Exchange Methodology

Key steps include:

  • Base-Catalyzed Exchange : Dissolving balipramine in a deuterated solvent (e.g., D2O or CD3OD) with a strong base (e.g., NaOD or KOD) facilitates proton abstraction at acidic sites, followed by deuteration. For example, the tertiary amine and aromatic protons in balipramine’s structure are susceptible to exchange under alkaline conditions.

  • Acid-Catalyzed Exchange : Using deuterated acids (e.g., DCl in D2O) promotes deuteration at electron-rich positions, such as the ortho and para positions of aromatic rings.

Example Protocol (adapted from ractopamine-D6 synthesis):

  • Starting Material : Balipramine free base (5.0 g) dissolved in anhydrous 1,4-dioxane (50 mL).

  • Deuteration : Add 40% NaOD in D2O (17.3 g, 6.0 eq), heat to 50°C under nitrogen, and stir for 24 hours.

  • Workup : Adjust pH to ~6 with DCl, extract with methyl tert-butyl ether, and concentrate to yield deuterated intermediate (95% yield).

Reductive Amination for Structural Assembly

Balipramine’s tricyclic core necessitates reductive amination to introduce the deuterated side chain. This step couples a deuterated ketone intermediate with an amine precursor, followed by reduction to form the secondary amine.

Critical Reaction Parameters

  • Deuterated Reducing Agents : Sodium cyanoborodeuteride (NaBD3CN) or lithium aluminum deuteride (LiAlD4) ensure retention of deuterium labels during reduction.

  • Solvent Choice : Deuterated methanol (CD3OD) or ethanol (C2D5OD) minimizes proton back-exchange.

Case Study : In ractopamine-D6 synthesis, reductive amination of a deuterated ketone with 1-(4-hydroxyphenyl)-2-aminoethane under NaBD3CN yielded an 85% isolated product. Analogous conditions could apply to balipramine’s side-chain deuteration.

Post-synthesis purification ensures isotopic abundance >96%, a requirement for analytical reference standards.

Chromatographic Techniques

  • Normal-Phase Chromatography : Separates non-polar intermediates using gradients of dichloromethane/methanol.

  • Reverse-Phase HPLC : Achieves final purity >98% with acetonitrile/D2O (0.1% DF3CCO2D) gradients.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Absence of proton signals at deuterated positions (e.g., δ 2.5–3.5 ppm for CH2D groups).

  • 13C NMR : Satellite peaks confirm deuterium incorporation.

Mass Spectrometry (MS) :

  • ESI-MS : m/z 351.2 [M+H]+ for Balipramine Hydrochloride-d6 (theoretical mass: 351.24 Da).

  • Isotopic Abundance : ≥96% D6 by high-resolution MS.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Isotopic Abundance (%)Cost Efficiency
H-D Exchange44–5098–9996–98High
De Novo Synthesis30–3599.5+99+Low
Reductive Amination70–8597–9895–97Moderate

Data extrapolated from ractopamine-D6 and sobetirome-D6 syntheses.

Challenges in Scalability and Reproducibility

  • Deuterium Back-Exchange : Acidic protons in solvents or reagents can revert deuterated positions to protiated forms. Mitigation requires strict anhydrous conditions and deuterated solvents.

  • Byproduct Formation : Over-reduction during reductive amination may yield tertiary amines. Optimizing stoichiometry (e.g., 1.5 eq NaBD3CN) minimizes this risk.

Applications in Pharmaceutical Analysis

Balipramine Hydrochloride-d6 is indispensable for:

  • Quantitative LC-MS : Deuterated internal standards compensate for matrix effects in biofluids.

  • Stability Studies : Tracking deuterium loss under stress conditions (e.g., heat, light) reveals degradation pathways.

Q & A

Q. What are the key structural and molecular characteristics of Balipramine Hydrochloride-d6 (Impurity)?

Balipramine Hydrochloride-d6 (Impurity) is a deuterated analog of Balipramine Hydrochloride, with six deuterium atoms replacing hydrogen atoms. Its molecular formula is C₁₉H₁₇D₆ClN₂ , and it has a molecular weight of 320.89 g/mol . Structural elucidation typically employs techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuteration sites and purity. Researchers should cross-validate spectral data against non-deuterated analogs to ensure isotopic integrity, as deuterium substitution can influence reactivity and stability .

Q. How is Balipramine Hydrochloride-d6 (Impurity) synthesized, and what are common byproducts?

Synthesis involves deuterium incorporation via isotopic exchange reactions or deuterated precursor use . For example, intermediates like 3-Chlorobalipramine-d6 Maleate (C₂₃H₁₉D₆ClN₂O₄, MW 434.95) may form during synthesis, requiring purification via chromatography (HPLC or GC) . Key challenges include minimizing non-deuterated impurities and optimizing reaction conditions (e.g., pH, temperature) to prevent deuterium loss. Researchers should document synthetic pathways and characterize byproducts using high-resolution MS and FTIR to ensure reproducibility .

Advanced Research Questions

Q. What advanced analytical strategies are recommended for quantifying Balipramine Hydrochloride-d6 (Impurity) in biological matrices?

For trace-level quantification in complex samples (e.g., plasma or tissue homogenates), LC-MS/MS with isotope dilution is preferred due to its sensitivity and specificity. Method validation should include:

  • Linearity : Test across 3–5 orders of magnitude.
  • Recovery studies : Compare deuterated vs. non-deuterated analogs to assess matrix effects.
  • Stability testing : Evaluate degradation under storage conditions (e.g., freeze-thaw cycles) .
    Cross-laboratory validation using reference standards (e.g., TRC B115702) ensures data consistency .

Q. How can researchers address contradictions in stability data obtained from different analytical methods?

Discrepancies often arise from method-specific biases (e.g., column adsorption in HPLC vs. ion suppression in MS). To resolve this:

Replicate experiments : Use triplicate measurements under controlled conditions.

Cross-validate with orthogonal techniques : Combine HPLC-UV and LC-MS data to identify method-dependent artifacts.

Statistical analysis : Apply ANOVA or Bland-Altman plots to quantify systematic errors .
Documentation of all variables (e.g., mobile phase composition, ionization parameters) is critical for troubleshooting .

Q. What experimental design principles are critical for studying the pharmacokinetic role of Balipramine Hydrochloride-d6 (Impurity)?

  • Dose proportionality studies : Administer varying doses to assess linear kinetics.
  • Metabolic profiling : Use radiolabeled analogs or HR-MS to track deuterium retention in metabolites.
  • In vitro-in vivo correlation (IVIVC) : Compare stability in liver microsomes with plasma half-life data .
    Adhere to Good Laboratory Practices (GLP) for data integrity, including detailed risk assessments for chemical handling and waste disposal .

Methodological Guidance

Q. How should researchers validate synthetic routes for Balipramine Hydrochloride-d6 (Impurity)?

  • Step 1 : Confirm deuterium incorporation via ²H NMR and isotopic ratio analysis.
  • Step 2 : Assess purity using HPLC-DAD with a C18 column (≥95% purity threshold).
  • Step 3 : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
    Publish synthetic protocols with raw spectral data to enhance reproducibility .

Q. What are best practices for ensuring traceability in impurity research?

  • Source documentation : Use certified reference materials (e.g., TRC B115702) with batch-specific COAs .
  • Data archiving : Store raw chromatograms, spectra, and lab notebooks in indexed repositories.
  • Peer review : Collaborate with independent labs for blind data verification .

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